molecular formula C7H4BrClFNO B13124671 3-Bromo-4-chloro-2-fluorobenzamide

3-Bromo-4-chloro-2-fluorobenzamide

Cat. No.: B13124671
M. Wt: 252.47 g/mol
InChI Key: JMCSTIZCJYEKCT-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO It is a derivative of benzamide, featuring bromine, chlorine, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-fluorobenzamide typically involves the halogenation of benzamide derivatives. One common method is the electrophilic aromatic substitution reaction, where benzamide is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-4-chloro-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-4-fluorobenzamide
  • 4-Bromo-3-chloro-2-fluorobenzamide
  • 2-Bromo-4-fluorobenzamide

Uniqueness

3-Bromo-4-chloro-2-fluorobenzamide is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

3-bromo-4-chloro-2-fluorobenzamide

InChI

InChI=1S/C7H4BrClFNO/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H2,11,12)

InChI Key

JMCSTIZCJYEKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)F)Br)Cl

Origin of Product

United States

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